molecular formula C11H12N2O2S B229577 5-(4-dimethylanilino)-1,3-thiazolidine-2,4-dione

5-(4-dimethylanilino)-1,3-thiazolidine-2,4-dione

Cat. No.: B229577
M. Wt: 236.29 g/mol
InChI Key: PVWJPRKNHLDJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-dimethylanilino)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-dimethylanilino)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-methylphenylamine with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(4-dimethylanilino)-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazolidine derivatives.

Scientific Research Applications

5-(4-dimethylanilino)-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(4-dimethylanilino)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: The parent compound, which lacks the methyl and 4-methylphenyl substituents.

    4-Methylphenylamine: A precursor used in the synthesis of the target compound.

    Sulfoxides and Sulfones: Oxidation products of the target compound.

Uniqueness

5-(4-dimethylanilino)-1,3-thiazolidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents can enhance the compound’s reactivity and its potential as a therapeutic agent compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

5-(N,4-dimethylanilino)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H12N2O2S/c1-7-3-5-8(6-4-7)13(2)10-9(14)12-11(15)16-10/h3-6,10H,1-2H3,(H,12,14,15)

InChI Key

PVWJPRKNHLDJCE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(C)C2C(=O)NC(=O)S2

Canonical SMILES

CC1=CC=C(C=C1)N(C)C2C(=O)NC(=O)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.